

# The Use of **Solvent Orange 107** as a Fluorescent Probe: An Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Solvent Orange 107	
Cat. No.:	B1169839	Get Quote

Initial investigations into the scientific literature and commercial applications have revealed no evidence supporting the use of **Solvent Orange 107** as a fluorescent probe for research in cell biology, drug development, or other scientific fields. This compound is consistently documented as an industrial-grade solvent dye, primarily utilized for coloring plastics, inks, petroleum products, and other synthetic materials. Its properties are optimized for coloration, heat resistance, and lightfastness within these matrices, not for fluorescence-based applications in aqueous or biological environments.

Therefore, the creation of detailed Application Notes and Protocols for **Solvent Orange 107** as a fluorescent probe is not feasible, as this application is not supported by available data.

However, recognizing the user's interest in an orange-emitting fluorescent probe for research applications, we have compiled the requested detailed notes and protocols for Nile Red, a well-established and widely used fluorescent dye with similar color characteristics. Nile Red is a benchmark probe for the detection and imaging of intracellular lipid droplets and other hydrophobic environments, making it a relevant and valuable alternative.

# Application Notes & Protocols: Nile Red as a Fluorescent Probe for Lipid Droplet Imaging

Audience: Researchers, scientists, and drug development professionals.

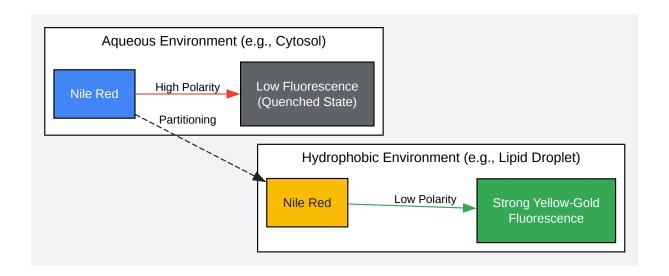
## **Introduction to Nile Red**



Nile Red (9-diethylamino-5H-benzo[α]phenoxazine-5-one) is a highly sensitive, lipophilic, and photostable fluorescent dye. Its remarkable solvatochromic properties make it an exceptional tool for cellular and biochemical research.[1] In polar environments like the aqueous cytoplasm, Nile Red exhibits minimal fluorescence. However, upon partitioning into nonpolar, lipid-rich environments such as intracellular lipid droplets, it becomes intensely fluorescent, emitting a strong yellow-gold to red signal.[2][3] This "turn-on" characteristic provides a high signal-to-noise ratio, making it ideal for visualizing and quantifying neutral lipids.[2]

### **Mechanism of Action: Solvatochromism**

The fluorescence of Nile Red is highly dependent on the polarity of its immediate environment. This phenomenon, known as solvatochromism, is the basis of its utility as a lipid probe. In aqueous media, the dye's fluorescence is quenched. In the hydrophobic interior of a lipid droplet, the dye adopts a conformation that allows for strong fluorescence emission. The emission maximum of Nile Red shifts from red in polar lipids to a yellow-gold in neutral lipids, allowing for potential differentiation.[1]



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Mechanism of Nile Red's solvatochromic fluorescence.

## **Photophysical Properties**

The spectral properties of Nile Red are highly dependent on the solvent. The data below provides typical values for comparison.



Property	Value in Methanol	Value in Triglycerides (Neutral Lipids)
Excitation Maximum (λex)	~552 nm[4][5]	~515 nm[1]
Emission Maximum (λem)	~636 nm[4][5]	~585 nm (Yellow-Orange)[1]
Molar Extinction Coeff.	~38,000 cm <sup>-1</sup> M <sup>-1</sup> (at 519.4 nm in Dioxane)[6]	Not applicable
Quantum Yield (Φ)	Low	High (~0.7 in Dioxane)[6]
Molecular Weight	318.37 g/mol [5]	318.37 g/mol [5]
Solubility	Soluble in DMSO, DMF, Acetone, Ethanol[4][5][7]	Soluble in lipids

## **Experimental Protocols**

## **Protocol 1: Preparation of Stock and Working Solutions**

#### Materials:

- Nile Red powder (CAS 7385-67-3)
- High-quality, anhydrous Dimethyl sulfoxide (DMSO) or Acetone
- Phosphate-buffered saline (PBS) or appropriate cell culture medium (e.g., HBSS)

#### Procedure for 1 mg/mL Stock Solution:

- Allow the Nile Red powder vial to equilibrate to room temperature before opening.
- Dissolve 1 mg of Nile Red in 1 mL of anhydrous DMSO or acetone.[7][8]
- Vortex thoroughly until the dye is completely dissolved.
- Aliquot the stock solution into smaller volumes (e.g., 20  $\mu$ L) in microcentrifuge tubes to avoid repeated freeze-thaw cycles.



 Store the stock solution aliquots at -20°C, protected from light. The solution is stable for several months.[9]

Procedure for Working Solution (for Live Cell Imaging):

- On the day of the experiment, thaw one aliquot of the Nile Red stock solution.
- Dilute the stock solution to a final working concentration of 100-1000 nM in your desired buffer or serum-free cell culture medium.[9][10] For a 1 μg/mL working solution (approx. 3.14 μM), you can dilute the 1 mg/mL stock 1:1000.[8]
- Vortex the working solution well before adding it to the cells. The working solution should be used promptly.

### **Protocol 2: Staining of Lipid Droplets in Live Cells**

#### Materials:

- Cultured cells on coverslips, glass-bottom dishes, or microplates
- Nile Red working solution
- Cell culture medium
- PBS or Hanks' Balanced Salt Solution (HBSS)

#### Procedure:

- Grow cells to the desired confluency. If inducing lipid droplet formation (e.g., with oleic acid), perform this treatment prior to staining.
- Remove the cell culture medium from the cells.
- Wash the cells once with pre-warmed PBS or HBSS.
- Add the Nile Red working solution to the cells, ensuring the entire cell monolayer is covered.
- Incubate the cells for 10-30 minutes at room temperature or 37°C, protected from light.[10]
   [11] Optimal incubation time may vary depending on the cell type.



- (Optional but recommended) Remove the staining solution and wash the cells twice with PBS to reduce background fluorescence.
- Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium or HBSS) to the cells.
- Proceed immediately to fluorescence microscopy.

## **Protocol 3: Staining of Lipid Droplets in Fixed Cells**

#### Materials:

- · Cultured cells on coverslips
- 4% Paraformaldehyde (PFA) in PBS
- Nile Red working solution
- PBS

#### Procedure:

- · Wash cells once with PBS.
- Fix the cells by incubating with 4% PFA for 10-15 minutes at room temperature.[10][12] Note:
   Avoid using alcohol-based fixatives like methanol or acetone, as they can extract lipids and alter lipid droplet morphology.[12]
- Wash the cells three times with PBS for 5 minutes each to remove the fixative.
- Add the Nile Red working solution and incubate for 15-30 minutes at room temperature, protected from light.[10]
- Wash the cells three times with PBS for 5 minutes each.
- Mount the coverslip onto a microscope slide using an aqueous mounting medium.
- Image the cells using a fluorescence microscope.

## **Imaging and Data Analysis**





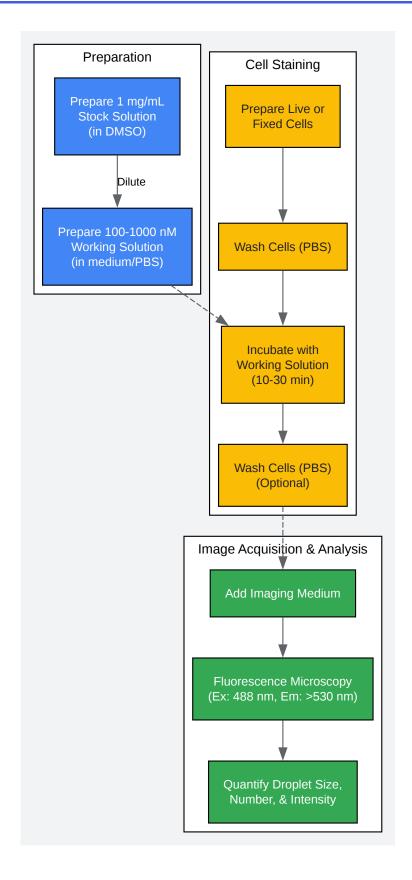


#### Microscopy Settings:

- For Yellow-Gold Fluorescence (Neutral Lipids): Ex: 450-500 nm, Em: >528 nm. This channel generally provides better specificity for lipid droplets.[2][9]
- For Red Fluorescence (Polar Lipids/General): Ex: 515-560 nm, Em: >590 nm.[2][9]

Data Analysis: The fluorescence intensity of Nile Red staining can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler). The number, size, and total fluorescence intensity of lipid droplets per cell can be measured to assess changes in cellular neutral lipid content.





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General experimental workflow for Nile Red staining.



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- To cite this document: BenchChem. [The Use of Solvent Orange 107 as a Fluorescent Probe: An Assessment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1169839#using-solvent-orange-107-as-a-fluorescent-probe]

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